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Compound of Interest

Compound Name: 9-Bromononanoic Acid

Cat. No.: B1268187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Bromononanoic Acid in
Bioconjugation
9-Bromononanoic acid is a heterobifunctional linker that offers a versatile platform for the

covalent attachment of molecules to biologics such as proteins, antibodies, and peptides. Its

structure comprises a nine-carbon aliphatic chain, which provides spatial separation between

the conjugated molecules, minimizing potential steric hindrance. One terminus of the linker is a

carboxylic acid, which can be activated to react with primary amines, such as the side chain of

lysine residues on a protein. The other terminus features a bromoalkane, which serves as an

electrophile for nucleophilic substitution reactions, most commonly with the thiol group of

cysteine residues.

This linker is classified as a non-cleavable linker, meaning the resulting conjugate is designed

to be stable in circulation. The payload (e.g., a cytotoxic drug in an Antibody-Drug Conjugate) is

released upon the complete degradation of the antibody within the target cell's lysosome.[1]

This characteristic can contribute to a more stable pharmacokinetic profile and potentially lower

off-target toxicity compared to some cleavable linkers.[2]

Key Features of 9-Bromononanoic Acid as a Linker:

Heterobifunctionality: Allows for a two-step, controlled conjugation process.
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Non-Cleavable Nature: Forms a stable thioether bond, contributing to the in vivo stability of

the bioconjugate.

Aliphatic Spacer: The C9 chain provides distance between the biomolecule and the payload,

which can be crucial for maintaining the biological activity of both.

Applications in Bioconjugation Chemistry
9-Bromononanoic acid is a valuable tool for various bioconjugation applications, including:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs

to monoclonal antibodies, enabling targeted delivery to cancer cells. The resulting thioether

linkage is known for its stability.[3]

PROTACs: It has been utilized in the synthesis of Proteolysis Targeting Chimeras

(PROTACs), where it links a target-binding ligand to an E3 ligase-binding ligand.[4]

Surface Immobilization of Proteins: The bifunctional nature of the linker allows for the

covalent attachment of proteins to surfaces functionalized with either amine or thiol-reactive

groups, which is useful in the development of biosensors and other diagnostic assays.[5]

Peptide and Protein Labeling: It can be used to attach reporter molecules such as

fluorophores or biotin to proteins and peptides for various research applications.

Experimental Workflows and Logical Relationships
The use of 9-bromononanoic acid as a linker typically involves a two-step conjugation

strategy. This approach provides greater control over the conjugation process and helps to

minimize the formation of undesirable homodimers.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow outlines the sequential conjugation of a drug (payload) to an antibody using 9-
bromononanoic acid.
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Step 1: Antibody Modification
Step 2: Payload Conjugation
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Workflow for ADC synthesis using 9-bromononanoic acid.

Quantitative Data Summary
The efficiency of bioconjugation reactions is a critical parameter. The following tables

summarize representative quantitative data for the types of reactions involved when using 9-
bromononanoic acid as a linker. Note that specific values can vary depending on the

biomolecules, payload, and reaction conditions.

Table 1: Representative Efficiency of Amine-to-Carboxyl Coupling (EDC/NHS Chemistry)

Parameter
Typical
Value/Range

Analytical Method Reference(s)

Conjugation Efficiency 50-90%
SDS-PAGE, Mass

Spec

Molar Ratio

(Linker:Protein)
10:1 to 50:1 -

Reaction Time 1-4 hours -

Table 2: Representative Efficiency and Stability of Thiol-to-Bromoalkane Coupling
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Parameter
Typical
Value/Range

Analytical Method Reference(s)

Conjugation Yield >80% HPLC, Mass Spec

Drug-to-Antibody

Ratio (DAR)
2-4 HIC, LC-MS

In Vitro Plasma

Stability (Half-life)
> 7 days LC-MS

Detailed Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a thiol-containing payload to an antibody using 9-
bromononanoic acid as the linker.

Materials:

Antibody (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.4

9-Bromononanoic acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Thiol-containing payload

Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

Conjugation Buffer: PBS, pH 7.2-7.5, with 5 mM EDTA

Quenching Solution: 1 M Tris-HCl, pH 8.0

Desalting columns (e.g., Zeba™ Spin Desalting Columns)
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Step 1: Activation of 9-Bromononanoic Acid and Conjugation to Antibody Lysines

Prepare Reagents:

Equilibrate EDC and NHS to room temperature.

Prepare a 100 mM stock solution of 9-bromononanoic acid in anhydrous DMF or DMSO.

Prepare a 100 mM stock solution of EDC in Reaction Buffer.

Prepare a 100 mM stock solution of NHS in Reaction Buffer.

Antibody Preparation:

Exchange the antibody into the Reaction Buffer using a desalting column.

Activation and Conjugation:

To the antibody solution, add a 20-fold molar excess of the 9-bromononanoic acid stock

solution.

Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS.

Incubate the reaction for 2 hours at room temperature with gentle mixing.

Purification of Antibody-Linker Intermediate:

Remove excess linker and reagents by passing the reaction mixture through a desalting

column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Thiol-Containing Payload to the Antibody-Linker Intermediate

Prepare Payload:

Dissolve the thiol-containing payload in DMSO to a concentration of 10-20 mM.

Conjugation Reaction:
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To the purified antibody-linker intermediate, add a 5 to 10-fold molar excess of the thiol-

containing payload.

If the antibody has interchain disulfide bonds that need to be reduced to generate free

thiols, pre-treat the antibody with a reducing agent like TCEP before this step.

Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing. The

reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to

prevent re-oxidation of thiols.

Quenching and Purification:

Quench any unreacted bromoacetyl groups by adding N-acetylcysteine to a final

concentration of 1 mM and incubating for 30 minutes.

Purify the final ADC using a desalting column or size-exclusion chromatography to remove

unreacted payload and other small molecules.

Characterization:

Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction

Chromatography (HIC) or Mass Spectrometry (LC-MS).

Purity and Aggregation: Assess by Size Exclusion Chromatography (SEC).

Confirmation of Conjugation: Verify by SDS-PAGE and Mass Spectrometry.

Protocol 2: Immobilization of a Protein onto a Thiol-
Functionalized Surface
This protocol outlines the immobilization of a protein onto a surface functionalized with thiol

groups using 9-bromononanoic acid as the linker.

Materials:

Protein of interest with accessible lysine residues (1-5 mg/mL in PBS, pH 7.4)

9-Bromononanoic acid, EDC, NHS
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Thiol-functionalized surface (e.g., gold-coated slide with a thiol-terminated self-assembled

monolayer)

Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

Immobilization Buffer: PBS, pH 7.4

Blocking Buffer: 1% BSA in PBS

Step 1: Activation of Protein with 9-Bromononanoic Acid

Prepare Activated Protein:

Follow Step 1 of Protocol 1 to generate the protein-linker intermediate.

Purify the activated protein using a desalting column equilibrated with Immobilization

Buffer.

Step 2: Immobilization onto the Thiol-Functionalized Surface

Surface Preparation:

Ensure the thiol-functionalized surface is clean and ready for use.

Immobilization Reaction:

Apply the purified protein-linker intermediate solution to the thiol-functionalized surface.

Incubate for 2-4 hours at room temperature in a humidified chamber to prevent

evaporation.

Washing and Blocking:

Gently wash the surface with Immobilization Buffer to remove any unbound protein.

Block any remaining reactive sites on the surface by incubating with Blocking Buffer for 1

hour at room temperature.

Wash the surface again with Immobilization Buffer.
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Characterization:

Immobilization Density: Can be quantified using techniques such as Quartz Crystal

Microbalance (QCM) or Surface Plasmon Resonance (SPR).

Activity of Immobilized Protein: Perform a functional assay to confirm that the immobilized

protein retains its biological activity.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)

Low Conjugation Efficiency

Inactive EDC/NHS, incorrect

pH, insufficient molar excess of

linker/payload.

Use fresh EDC/NHS solutions.

Ensure the pH of the reaction

buffers is correct. Optimize the

molar ratio of linker and

payload.

Protein Aggregation

High DAR, hydrophobic

payload, inappropriate buffer

conditions.

Aim for a lower DAR. Consider

incorporating a hydrophilic

spacer (e.g., PEG) into the

linker design. Optimize buffer

composition (e.g., add

excipients like polysorbate).

Loss of Biological Activity
Conjugation at a critical lysine

or cysteine residue.

Consider site-specific

conjugation methods if activity

is compromised. Reduce the

molar excess of the linker to

decrease the overall degree of

labeling.

Instability of the Conjugate
Presence of reducing agents in

the final formulation.

Ensure complete removal of

any reducing agents used

during the conjugation process

through thorough purification.

Conclusion
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9-Bromononanoic acid is a practical and effective heterobifunctional linker for a range of

bioconjugation applications. Its non-cleavable nature provides high stability, which is

particularly advantageous for the development of ADCs with a wide therapeutic window. The

straightforward two-step conjugation chemistry allows for a controlled and reproducible

process. By following the detailed protocols and considering the potential challenges outlined,

researchers can successfully utilize 9-bromononanoic acid to generate robust and functional

bioconjugates for therapeutic and research purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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